Methyl 2-(2-(benzo[d]oxazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of WAY-303388 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of WAY-303388 is synthesized through a series of condensation reactions involving pyrimidine and benzoxazole derivatives.
Functionalization: The core structure is then functionalized by introducing various substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired purity.
Chemical Reactions Analysis
WAY-303388 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: WAY-303388 can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-303388 has several scientific research applications, including:
Neurodegenerative Disease Research: It is used to study the inhibition of alpha-synuclein toxicity, which is relevant to diseases like Parkinson’s and Alzheimer’s.
Medicinal Chemistry: The compound is investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Biological Studies: WAY-303388 is used in biological assays to understand its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of WAY-303388 involves its interaction with molecular targets associated with alpha-synuclein toxicity. The compound binds to specific sites on the alpha-synuclein protein, preventing its aggregation and subsequent toxicity . This interaction helps in reducing the pathological effects associated with neurodegenerative diseases .
Comparison with Similar Compounds
WAY-303388 can be compared with other compounds that inhibit alpha-synuclein toxicity, such as:
WAY-303389: Similar in structure but with different substituents, leading to variations in activity and potency.
WAY-303390: Another analog with modifications that affect its binding affinity and therapeutic potential.
The uniqueness of WAY-303388 lies in its specific structure, which provides a balance between potency and selectivity in inhibiting alpha-synuclein toxicity .
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzoxazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-21-12(20)7-8-6-11(19)17-13(15-8)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSTCHAOIVDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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